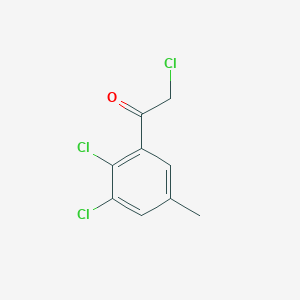

2',3'-Dichloro-5'-methylphenacyl chloride

Description

2',3'-Dichloro-5'-methylphenacyl chloride is a halogenated acetophenone derivative characterized by chlorine substituents at the 2' and 3' positions of the aromatic ring, a methyl group at the 5' position, and a reactive acyl chloride functional group. Such compounds are typically used as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity and ability to undergo nucleophilic substitution reactions .

Properties

IUPAC Name |

2-chloro-1-(2,3-dichloro-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O/c1-5-2-6(8(13)4-10)9(12)7(11)3-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLVIGJGMOPCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 5'-methylphenacyl chloride

The key step is the chlorination of the aromatic ring in 5'-methylphenacyl chloride to introduce chlorine atoms at the 2' and 3' positions. This is generally achieved by:

- Reagents: Chlorine gas (Cl₂) or other chlorinating agents such as sulfuryl chloride (SO₂Cl₂).

- Catalysts: Iron(III) chloride (FeCl₃) or other Lewis acids to facilitate electrophilic aromatic substitution.

- Conditions: Controlled low temperature (0-5°C) to moderate the exothermic chlorination reaction and improve selectivity.

This method is supported by synthesis protocols for analogous compounds such as 3',5'-Dichloro-4'-methylphenacyl chloride, which share similar substitution patterns and reactivity profiles.

Reaction Setup and Control

- Temperature control: Maintaining 0-5°C is critical to avoid over-chlorination or side reactions.

- Reaction medium: Typically carried out in an inert solvent such as chloroform or dichloromethane.

- Reaction time: Optimized to achieve maximum yield with minimal by-products.

Purification

- Recrystallization: Using solvents like ethanol or ethyl acetate to purify the crude chlorinated product.

- Distillation: Vacuum distillation may be employed for further purification if the compound is thermally stable.

Research Findings and Data

| Parameter | Details |

|---|---|

| Starting material | 5'-Methylphenacyl chloride |

| Chlorinating agent | Chlorine gas or sulfuryl chloride |

| Catalyst | Iron(III) chloride (FeCl₃) |

| Temperature | 0-5°C |

| Solvent | Chloroform, dichloromethane |

| Reaction time | 1-4 hours depending on scale and conditions |

| Yield | Typically 60-80% in optimized conditions |

| Purity (HPLC) | >99% after recrystallization |

Comparative Analysis with Related Compounds

Industrial Scale Considerations

- Continuous flow reactors are preferred for scaling up chlorination reactions to improve heat dissipation and reaction control.

- Energy efficiency and minimizing waste are achieved by optimizing reagent molar ratios and reaction times.

- Catalyst recovery and reuse are important for cost reduction.

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dichloro-5’-methylphenacyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

Oxidation: Formation of 2’,3’-dichloro-5’-methylbenzoic acid.

Reduction: Formation of 2’,3’-dichloro-5’-methylphenethyl alcohol.

Scientific Research Applications

2’,3’-Dichloro-5’-methylphenacyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Biological Studies: Employed in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-5’-methylphenacyl chloride involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino acids in proteins, leading to inhibition of enzyme activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Effects

The positions of substituents on the aromatic ring significantly influence electronic and steric properties. Key analogs include:

Key Observations :

- Electronic Effects : Chlorine atoms at ortho (2') and meta (3') positions in the target compound enhance electron withdrawal, increasing electrophilicity of the acyl chloride compared to para-substituted analogs (e.g., 3',5'-dichloro-4'-methylphenacyl chloride) .

- Steric Effects: The 5'-methyl group in the target compound may reduce solubility in polar solvents compared to fluorine-substituted analogs (e.g., 2',4'-dichloro-5'-fluoroacetophenone), which exhibit higher solubility due to fluorine's electronegativity .

Nucleophilic Substitution

- Acyl Chloride Reactivity : Like 3',5'-dichloro-4'-methylphenacyl chloride , the target compound is expected to undergo nucleophilic substitution with amines or alcohols to form amides or esters, respectively. This reactivity is critical in synthesizing β-lactam antibiotics (e.g., ciprofloxacin intermediates) .

- Comparison with Fluorinated Analogs: 2',4'-Dichloro-5'-fluoroacetophenone forms charge-transfer complexes with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), a property less pronounced in methyl-substituted analogs due to reduced electron deficiency .

Solubility and Crystallization

- Solubility Trends: The solubility of 2',4'-dichloro-5'-fluoroacetophenone increases with temperature and solvent carbon chain length in esters . The target compound’s 5'-methyl group may lower solubility in polar solvents compared to fluorine analogs.

- Crystallization Behavior: Single-crystal studies of 2',4'-dichloro-5'-fluoroacetophenone reveal Cl⋯H, O⋯H, and F⋯H interactions stabilizing the lattice . Methyl groups in the target compound may introduce steric hindrance, altering crystal packing.

Biological Activity

2',3'-Dichloro-5'-methylphenacyl chloride is a chemical compound with significant potential in various biological and medicinal applications. Its structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

This compound is primarily characterized by its ability to undergo nucleophilic substitution reactions due to the presence of chlorine atoms. This property allows it to react with various nucleophiles such as amines and thiols, leading to the formation of substituted phenacyl derivatives.

Mechanism of Action:

The compound interacts with nucleophilic sites in biological molecules, forming covalent bonds with amino acids in proteins. This interaction can inhibit enzyme activity, making it useful for studying enzyme mechanisms and protein functions. The following table summarizes its chemical behavior:

| Reaction Type | Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | Amines, Thiols | Substituted phenacyl derivatives |

| Oxidation | Potassium Permanganate | 2',3'-Dichloro-5'-methylbenzoic acid |

| Reduction | Sodium Borohydride | 2',3'-Dichloro-5'-methylphenethyl alcohol |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents.

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, although further research is needed to confirm these findings.

- Cellular Effects: It may influence cellular processes such as signaling pathways and gene expression, impacting overall cell function.

Case Studies

Several case studies highlight the implications of using this compound in biological research:

- Study on Enzyme Inhibition: A study demonstrated that this compound effectively inhibited the activity of certain proteases involved in cancer progression. The inhibition was quantified using enzyme activity assays, showing a dose-dependent response.

- Antimicrobial Testing: In vitro tests against various bacterial strains indicated that the compound could reduce bacterial growth significantly at certain concentrations. Further investigations are ongoing to explore its potential as an antibacterial agent.

Research Applications

The applications of this compound extend beyond basic research:

- Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules.

- Medicinal Chemistry: The compound is being investigated for its role as a precursor in developing pharmaceutical compounds targeting specific diseases.

- Material Science: It is utilized in creating polymers and advanced materials due to its reactive nature.

Q & A

Q. What methodologies validate the absence of toxic byproducts (e.g., dioxins) in large-scale syntheses?

- GC-MS with electron capture detection (ECD) identifies chlorinated dioxins at ppm levels. Soxhlet extraction followed by SPE (Solid-Phase Extraction) concentrates trace impurities for analysis. Regulatory guidelines (e.g., EPA Method 1613) provide validation frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.